1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-(3-methylbenzyl)piperazine in the presence of a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the piperazino and sulfone groups.
4-(3-methylbenzyl)piperazine: A piperazine derivative with a similar benzyl substitution but without the pyrazole and sulfone groups.
1,3-dimethyl-1H-pyrazole-4-sulfonamide: A related compound with a sulfonamide group instead of the piperazino group.
Uniqueness
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone is unique due to its combination of the pyrazole, piperazino, and sulfone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N4O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H24N4O2S/c1-14-5-4-6-16(11-14)12-20-7-9-21(10-8-20)24(22,23)17-13-19(3)18-15(17)2/h4-6,11,13H,7-10,12H2,1-3H3 |
InChI Key |
AUTMLJJUZCOBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.